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petF protein

Redox biochemistry Photosynthesis Electron transfer

petF protein (synonyms: FDX1, ferredoxin-1, PetF) is a plant-type [2Fe-2S] ferredoxin that functions as the central stromal electron distributor in oxygenic photosynthetic organisms. In the green alga Chlamydomonas reinhardtii, the PETF gene product constitutes >99% of the total ferredoxin transcript pool under photoautotrophic growth and is the most abundant iron-containing protein in the chloroplast.

Molecular Formula C32H26BrNO7
Molecular Weight 0
CAS No. 148266-15-3
Cat. No. B1177116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamepetF protein
CAS148266-15-3
SynonymspetF protein
Molecular FormulaC32H26BrNO7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

petF Protein (CAS 148266-15-3) — The Canonical Photosynthetic [2Fe-2S] Ferredoxin for Linear Electron Flow


petF protein (synonyms: FDX1, ferredoxin-1, PetF) is a plant-type [2Fe-2S] ferredoxin that functions as the central stromal electron distributor in oxygenic photosynthetic organisms. In the green alga Chlamydomonas reinhardtii, the PETF gene product constitutes >99% of the total ferredoxin transcript pool under photoautotrophic growth and is the most abundant iron-containing protein in the chloroplast [1]. The protein accepts electrons from photosystem I (PSI) and primarily channels them to ferredoxin-NADP⁺ oxidoreductase (FNR) for NADPH production, while also serving as the physiological electron donor to [FeFe]-hydrogenases (HydA1/HydA2) during anaerobic H₂ photoproduction [2]. petF protein is classified as a photosynthetic (leaf-type) [2Fe-2S] ferredoxin, distinct from non-photosynthetic (root-type) isoforms and bacterial-type [4Fe-4S] ferredoxins [1]. Note: CAS 148266-15-3 is listed on several chemical vendor sites with the molecular formula C₃₂H₂₆BrNO₇ — a small-molecule formula that is inconsistent with a ~11 kDa protein; this registry number likely corresponds to a misannotated chemical entity and should not be used as the sole identifier for procurement of the biological ferredoxin [1].

Why Generic Substitution Fails for petF Protein (CAS 148266-15-3)


Ferredoxins are not functionally interchangeable redox shuttles. In Chlamydomonas reinhardtii alone, six plastidic [2Fe-2S] ferredoxin isoforms (FDX1–FDX6) are encoded by distinct genes, each exhibiting differential expression patterns, midpoint redox potentials, and protein-partner specificities [1]. The photosynthetic isoform petF (FDX1) possesses the most negative midpoint potential (~ −398 mV) among characterized C. reinhardtii ferredoxins and displays an unmatched kinetic preference for FNR — properties that cannot be replicated by the nitrate-inducible FDX2 (Eₘ = −321 mV, preferentially donates electrons to nitrite reductase), the anaerobically-induced FDX5, or the hydrogenase-biased FDX7 [1][2]. Furthermore, petF from one organism does not necessarily replace petF from another: Synechococcus elongatus petF relies on specific acidic surface residues (Glu₉₃–Glu₉₅) for FNR interaction that are not conserved across all cyanobacterial ferredoxins [3]. Simply substituting a generic “ferredoxin” or a closely related isoform risks misdirecting electron flux, altering metabolic outcomes, and invalidating comparative biochemical datasets. The quantitative evidence below establishes the specific, measurable parameters that differentiate petF protein from its closest analogs and alternatives.

petF Protein (CAS 148266-15-3): Quantified Differentiation Evidence Versus Closest Analogs


Midpoint Redox Potential (Eₘ) of petF Versus Its Closest Sequence Homolog FDX2

The midpoint redox potential of petF (FDX1) from Chlamydomonas reinhardtii is approximately −398 mV, which is ∼77 mV more negative than that of FDX2 (−321 mV), its closest sequence homolog (82% identity) [1][2]. Both measurements were performed under comparable pH conditions (pH 7.0–7.5) using direct electrochemistry. The more negative Eₘ of petF makes it a thermodynamically stronger reductant, capable of driving a broader set of reductive metabolic reactions, whereas FDX2 operates in a narrower redox window optimized for nitrite reduction [1].

Redox biochemistry Photosynthesis Electron transfer Ferredoxin isoform specificity

Partner-Specific Electron Donor Preference: petF Favors FNR, Not Hydrogenases

In competitive in vitro electron partitioning assays containing both FNR and [FeFe]-hydrogenase HydA1, petF preferentially donates electrons to FNR, exhibiting the highest affinity for this enzyme among all tested ferredoxin isoforms [1]. By contrast, the isoform FDX7 shows a higher affinity for HydA1 than for FNR under identical conditions, demonstrating that even within the same ferredoxin family, electron destination is isoform-specific [1]. Attempts to redirect electrons to hydrogenases via petF require protein engineering (e.g., site-directed mutagenesis of the FNR-interaction surface) precisely because wild-type petF is kinetically biased toward NADPH production [1][2].

Protein-protein interaction Photosynthetic electron partitioning Hydrogenase FNR

Nitrogenase Electron Transfer: petF Is Functionally Incompatible with Nitrogenase, Unlike Heterocyst Ferredoxin (FdxH)

In a direct comparative study using recombinant ferredoxins from Anabaena sp. PCC 7120, the heterocyst-specific ferredoxin FdxH catalyzed efficient electron transfer to nitrogenase in reconstituted in vitro assays, whereas the vegetative cell ferredoxin petF was “much less active” [1]. This functional divergence is attributed to a cluster of positively charged surface residues (Lys₁₀, Lys₁₁) on FdxH that are replaced by acidic or nonpolar residues (Glu₁₀, Ala₁₁) at the corresponding positions in petF; exchanging these residues dramatically reduces nitrogenase affinity [1][2]. Consequently, petF cannot substitute for FdxH in nitrogen-fixation assays.

Nitrogen fixation Cyanobacterial heterocyst Ferredoxin specificity Nitrogenase

Reduction of Aldehyde-Deformylating Oxygenase (ADO) Intermediates: petF Outperforms Chemical Reductants

In a reconstituted hydrocarbon biosynthesis system, Synechocystis sp. PCC 6803 petF reduced the diferric form and the diferric-peroxyhemiacetal intermediate of Nostoc punctiforme ADO “much more rapidly” than the commonly employed chemical reductant 1-methoxy-5-methylphenazinium methyl sulfate (methoxy-PMS) [1]. Moreover, when the ADO intermediate was reduced by the petF/FNR/NADPH shuttle, the yield of formate and alkane products approached the theoretical upper limit, whereas chemical reduction resulted in sub-stoichiometric product yields due to off-pathway radical trapping by excess O₂ [1]. An engineered petF variant with tuned redox potential could further modulate this outcome [2].

Biohydrocarbon production Aldehyde-deformylating oxygenase Cyanobacterial ferredoxin Electron donor efficiency

Constitutive High-Abundance Expression: petF Dominance Over Inducible Isoforms

Under standard photoautotrophic growth (TAP medium, ammonium as nitrogen source), the PETF transcript accounts for >99% of the total ferredoxin-encoding mRNA pool in C. reinhardtii, whereas FDX2, FDX3, FDX4, FDX5, and FDX6 each contribute less than 1% [1]. When cells are shifted to nitrate as the sole nitrogen source, FDX2 transcript abundance increases 300–400 fold, while PETF levels remain unchanged, reflecting the dedicated role of FDX2 in nitrite reduction [1]. This regulatory pattern means that petF protein is the default electron carrier for photosynthetic linear electron flow, and any experiment requiring the dominant, constitutively active ferredoxin must use petF, not an inducible isoform.

Ferredoxin gene regulation Nitrate assimilation Chlamydomonas Transcriptional control

Structural Determinants of FNR Binding: Residues Glu₉₃–Glu₉₅ Are Critical for NADP⁺ Photoreduction

Mutation of the acidic surface patch Glu₉₃–Glu₉₅ (E93-95/Q93-95) in Synechococcus elongatus petF results in “drastically reduced rates” of NADP⁺ photoreduction catalyzed by FNR, while the same mutant retains the ability to be photoreduced by PSI and cross-link to the PsaD subunit [1]. This demonstrates that the FNR interaction surface on petF is functionally separable from the PSI docking site, and that these specific glutamate residues are not conserved in all cyanobacterial ferredoxins. For example, heterocyst ferredoxins carry basic residues at analogous positions to facilitate nitrogenase binding [2]. An investigator requiring a ferredoxin that efficiently couples to FNR for NADPH generation must ensure that the FNR-interaction epitope (including the Glu₉₃–Glu₉₅ motif) is intact.

Ferredoxin-NADP⁺ reductase Site-directed mutagenesis Electrostatic interaction Photosystem I

petF Protein (CAS 148266-15-3): Evidence-Matched Application Scenarios


In Vitro Reconstitution of Photosynthetic Linear Electron Flow (PSI → petF → FNR → NADPH)

When reconstituting the light-driven electron transport chain from PSI to NADP⁺, petF is the only ferredoxin isoform that combines a sufficiently negative midpoint potential (~ −398 mV) with high-affinity FNR binding to sustain efficient NADPH production [1][2]. FDX2 (Eₘ = −321 mV) generates a lower thermodynamic driving force and is kinetically tuned for nitrite reductase, not FNR [1]. For reproducible linear electron flow measurements, recombinant C. reinhardtii or Synechocystis sp. PCC 6803 petF expressed in E. coli and purified as the holo-[2Fe-2S] form is the standard choice [1][3].

Dark Fermentative H₂ Production via Pyruvate:Ferredoxin Oxidoreductase (PFR1) Coupling

In the Chlamydomonas dark fermentation pathway, PFR1 transfers electrons from pyruvate to HYDA1 hydrogenase exclusively via petF (and to a lesser extent FDX2) as the electron carrier [1]. Reconstituting this pathway in vitro for H₂ evolution assays requires recombinant petF as the obligate intermediary; substituting with bacterial-type [4Fe-4S] ferredoxins or chemical reductants yields significantly lower H₂ production rates [1][2].

Cyanobacterial Aldehyde-Deformylating Oxygenase (ADO) Hydrocarbon Biosynthesis Assays

For in vitro alkane/alkene production using cyanobacterial ADO, the petF/FNR/NADPH reducing shuttle is required to achieve near-theoretical product yields [1]. Chemical reductants such as methoxy-PMS result in sub-stoichiometric hydrocarbon output due to radical side-reactions [1]. Investigators engineering biohydrocarbon pathways should procure petF from Synechocystis sp. PCC 6803 or a compatible cyanobacterial source, pre-reduced via FNR, for optimal ADO turnover [1].

Ferredoxin-Thioredoxin Reductase (FTR) Light-Regulation Assays

petF is the physiological electron donor for FTR, which converts the light signal into a thiol-based redox regulatory cascade controlling Calvin cycle enzyme activity [1]. Other ferredoxin isoforms exhibit lower activity with FTR [1]. Studies of chloroplast redox regulation or thioredoxin-target enzyme activation should use petF, not FDX2 or FDX5, to replicate in vivo electron partitioning fidelity [1].

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